molecular formula C18H19N3O4S B2490345 N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-73-9

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2490345
CAS RN: 874805-73-9
M. Wt: 373.43
InChI Key: RFNJFHWZNUCZJI-UHFFFAOYSA-N
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Description

  • N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that belongs to a class of chemicals known for their use as protective groups for amino alcohols and as chiral auxiliaries in various chemical reactions.

Synthesis Analysis

  • The synthesis of compounds related to N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide often involves the formation of oxazolidinone rings, which are key structural elements in these molecules. Techniques include the reaction of amino alcohols with protective agents and subsequent chemical modifications.

Molecular Structure Analysis

  • The molecular structure of related oxazolidinone compounds typically features a planar oxazolidin ring with various substituents that can include benzyl and methanesulfonate groups. These structures are often stabilized through hydrogen bonds and other weak interactions, contributing to their chemical properties and reactivity.

Chemical Reactions and Properties

  • Oxazolidinone derivatives, such as N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide, participate in various chemical reactions, including hydrogen bonding and weak interactions like C-H···O and π-π stacking. These reactions are crucial in determining the compound's behavior in different chemical environments.

Physical Properties Analysis

  • The physical properties of these compounds are influenced by their molecular structure. They often exhibit solid-state characteristics with specific melting points, solubility profiles, and crystalline structures, depending on the nature and position of their substituents.

Chemical Properties Analysis

  • Chemically, these compounds are reactive towards certain reagents and conditions. Their reactivity can be attributed to the presence of the oxazolidinone ring and other functional groups, which participate in various chemical reactions, including electrophilic and nucleophilic attacks.

References

properties

IUPAC Name

N'-benzyl-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(19-11-13-5-2-1-3-6-13)17(23)20-12-15-21(8-9-25-15)18(24)14-7-4-10-26-14/h1-7,10,15H,8-9,11-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNJFHWZNUCZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide

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